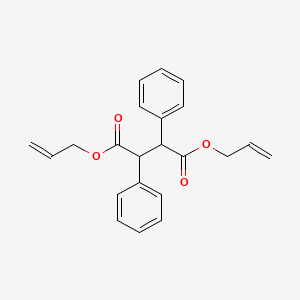![molecular formula C18H21NO B12561741 7,7,9-Trimethyl-5,6,6a,7,8,10a-hexahydroindeno[2,1-b]indol-6-ol CAS No. 143615-53-6](/img/structure/B12561741.png)
7,7,9-Trimethyl-5,6,6a,7,8,10a-hexahydroindeno[2,1-b]indol-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,7,9-Trimethyl-5,6,6a,7,8,10a-hexahydroindeno[2,1-b]indol-6-ol: is a nitrogen-containing organic compound with the molecular formula C26H26N2 . It belongs to the class of bisindole alkaloids and exhibits estrogenic activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,7,9-Trimethyl-5,6,6a,7,8,10a-hexahydroindeno[2,1-b]indol-6-ol can be achieved through various synthetic routes. One efficient method involves the use of (1S)-(-)-camphor or (1R)-(+)-camphor as starting materials. The synthesis involves multiple steps, including the formation of stable conformations and the employment of the MM2 force field for energy calculation and minimization .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves standard organic synthesis techniques, including the use of readily available starting materials and optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 7,7,9-Trimethyl-5,6,6a,7,8,10a-hexahydroindeno[2,1-b]indol-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as or can be used.
Reduction: Reducing agents like or are typically employed.
Substitution: Various reagents, including and , can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, 7,7,9-Trimethyl-5,6,6a,7,8,10a-hexahydroindeno[2,1-b]indol-6-ol is used as a precursor for the synthesis of various complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: The compound exhibits estrogenic activity, making it of interest in biological studies related to hormone regulation and receptor binding. It is used in research to understand the mechanisms of estrogenic compounds and their effects on biological systems .
Medicine: Due to its biological activity, the compound is being investigated for potential therapeutic applications. It may have applications in the development of drugs targeting estrogen receptors and related pathways.
Industry: In the industrial sector, the compound’s unique properties make it useful in the synthesis of specialized chemicals and materials. Its applications in industry are still being explored and developed.
Mechanism of Action
The mechanism of action of 7,7,9-Trimethyl-5,6,6a,7,8,10a-hexahydroindeno[2,1-b]indol-6-ol involves its interaction with estrogen receptors. The compound binds to these receptors, mimicking the effects of natural estrogens. This binding activates specific molecular pathways, leading to various biological responses. The exact molecular targets and pathways involved are still under investigation, but the compound’s estrogenic activity is a key aspect of its mechanism of action .
Comparison with Similar Compounds
Yuehchukene: Another bisindole alkaloid with similar estrogenic activity.
Indole Alkaloids: A class of compounds with similar structural features and biological activities.
Uniqueness: 7,7,9-Trimethyl-5,6,6a,7,8,10a-hexahydroindeno[2,1-b]indol-6-ol is unique due to its specific structural configuration and the presence of multiple methyl groups, which contribute to its distinct chemical and biological properties. Its ability to interact with estrogen receptors sets it apart from other similar compounds .
Properties
CAS No. |
143615-53-6 |
|---|---|
Molecular Formula |
C18H21NO |
Molecular Weight |
267.4 g/mol |
IUPAC Name |
7,7,9-trimethyl-6,6a,8,10a-tetrahydro-5H-indeno[2,3-b]indol-6-ol |
InChI |
InChI=1S/C18H21NO/c1-10-8-12-14-11-6-4-5-7-13(11)19-16(14)17(20)15(12)18(2,3)9-10/h4-8,12,15,17,19-20H,9H2,1-3H3 |
InChI Key |
MEJMHDQXKFJVKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2C(C(C3=C2C4=CC=CC=C4N3)O)C(C1)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[2-Carboxyethyl(hydroxy)phosphoryl]methyl]pentanedioic acid](/img/structure/B12561663.png)
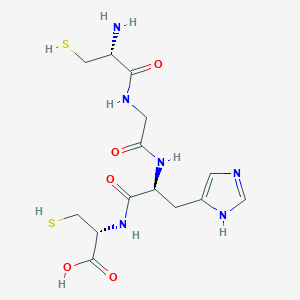
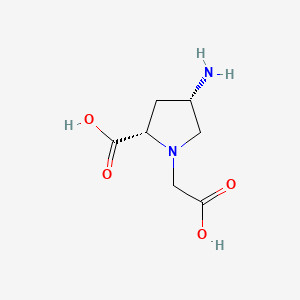
![2,4,8,10-Tetranitro-2,4,8,10-tetrazaspiro[5.5]undecane-3,9-dione](/img/structure/B12561679.png)
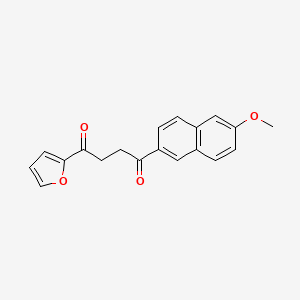
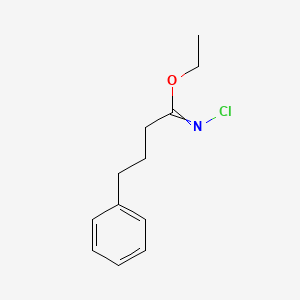
![Dimethyl methyl[(1S)-1-phenylprop-2-en-1-yl]propanedioate](/img/structure/B12561698.png)
![(2R)-3-methyl-2-[[4-(4-methylsulfanylphenyl)phenyl]sulfonylamino]butanoic acid](/img/structure/B12561706.png)
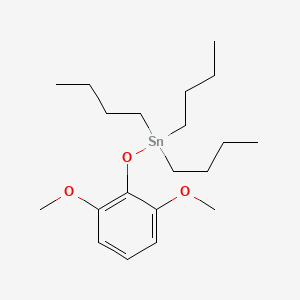
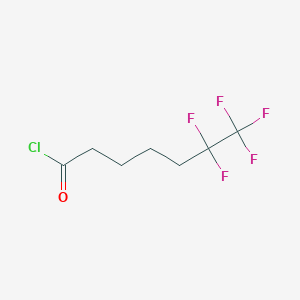
![3-[(3-Nitrophenyl)methylidene]-2-benzofuran-1(3H)-one](/img/structure/B12561734.png)
![{1-[(3-Methylbut-2-en-1-yl)oxy]prop-2-yn-1-yl}benzene](/img/structure/B12561753.png)

